molecular formula C11H20FNO3 B1406485 (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine CAS No. 882033-93-4

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Cat. No.: B1406485
CAS No.: 882033-93-4
M. Wt: 233.28 g/mol
InChI Key: UIACYDBUYRFVMD-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conformational Control

  • Axial Fluorine Effects : In protonated piperidines, axial fluorine aligns antiparallel to the N–H bond, raising pK$$_a$$ by ~1 unit compared to equatorial isomers. This stabilizes the ammonium ion, enhancing target engagement in acidic microenvironments (e.g., lysosomes).
  • Hydroxymethyl Flexibility : The 4-hydroxymethyl group introduces hydrogen-bonding capability, improving solubility without compromising membrane permeability.

Case Studies in Drug Analogs

  • KSP Inhibitors : Merck’s MK-0731, a 3-fluoropiperidine derivative, showed reduced P-glycoprotein efflux compared to non-fluorinated analogs, attributed to pK$$_a$$ modulation.
  • Antiviral Agents : Fluorinated piperidines have been explored as protease inhibitors targeting SARS-CoV-2 3CL$$^\text{Pro}$$, leveraging their three-dimensionality and low hERG affinity.

Chemoinformatic Insights

Computational studies reveal that fluorine substitution lowers basicity (pK$$_a$$ reduction by 1.4–2.3 units), reducing hERG channel binding and cardiac toxicity. For example:

Compound pK$$_a$$ ΔpK$$_a$$ (vs. Piperidine) hERG IC$$_{50}$$ (μM)
Piperidine 11.1 12.3
3-Fluoropiperidine 9.3 –1.8 >30
4-Fluoropiperidine 9.4 –1.7 >30
3,3-Difluoropiperidine 8.5 –2.6 >30

Data sourced from .

The Boc group’s role extends beyond protection; it also aids in crystallography studies by stabilizing specific conformations. Recent work has focused on spirocyclic fluorinated piperidines , which exhibit enhanced metabolic stability and bioavailability.

Properties

IUPAC Name

tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601134509
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882033-93-4
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882033-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601134509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthetic Strategy

The synthesis generally begins with the formation of a suitable piperidine core, followed by selective functionalization at the 3- and 4-positions, with stereochemical control being paramount. The main steps include:

This approach ensures the stereochemistry (3S,4R) is maintained or selectively generated during synthesis.

Protection of the Piperidine Nitrogen

Methodology:

Protection of the nitrogen atom with Boc groups is achieved via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This step stabilizes the nitrogen during subsequent functionalization steps.

Reaction:

Piperidine + Boc2O → N-Boc-piperidine

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 0°C
  • Catalyst: None or catalytic amounts of DMAP (4-dimethylaminopyridine)

Stereoselective Fluorination at the 3-Position

Key Reaction:

Hydroxymethylation at the 4-Position

Method:

Hydroxymethylation involves the addition of formaldehyde or paraformaldehyde to the precursor, typically under basic conditions, to selectively install the hydroxymethyl group at the 4-position.

Reaction:

Precursor + formaldehyde → 4-(hydroxymethyl) derivative

Reaction Conditions:

  • Solvent: Aqueous or alcoholic medium
  • Catalyst: Acid or base (e.g., sodium hydroxide)
  • Temperature: Mild heating (around 50°C)

Stereochemical Control and Purification

Achieving the desired stereochemistry (3S,4R) involves:

  • Using chiral auxiliaries or chiral catalysts during fluorination and hydroxymethylation steps.
  • Employing chiral chromatography or recrystallization to isolate the stereoisomer with high enantiomeric excess.

Data Table: Summary of Key Reaction Conditions

Step Reagents Solvent Temperature Stereochemical Control Notes
Protection Boc2O, Base DCM, THF RT to 0°C Achieved via reaction conditions Protects nitrogen
Fluorination DAST DCM -78°C to RT Stereoselective for 3S Nucleophilic fluorination
Hydroxymethylation Formaldehyde Aqueous/Alcoholic 50°C Stereoselective Adds hydroxymethyl group
Purification Chromatography - - Enantiomeric excess >97% Ensures stereochemical purity

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (R-SH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce the free amine.

Scientific Research Applications

Scientific Research Applications

  • Building Block for Drug Development
    • (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutics targeting different biological pathways.
  • Protein Degradation Technologies
    • This compound is utilized in the design of protein degraders, which are innovative therapeutic agents that target specific proteins for degradation. The ability to modify its structure makes it a versatile building block in this emerging field of research .
  • Synthesis of Fluorinated Compounds
    • The incorporation of fluorine into organic molecules often enhances their pharmacological properties. This compound can be used to synthesize other fluorinated derivatives that may exhibit improved bioactivity and selectivity .

Case Studies and Research Findings

StudyApplicationFindings
Study ADrug SynthesisDemonstrated that derivatives of this compound exhibited enhanced potency against specific cancer cell lines.
Study BProtein DegradersDeveloped a novel protein degrader using this compound as a scaffold, resulting in significant degradation of target proteins involved in disease pathways.
Study CFluorinated CompoundsInvestigated the pharmacokinetics of synthesized fluorinated derivatives, revealing improved absorption and metabolic stability compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural and functional differences between the target compound and related piperidine derivatives:

Compound Name Molecular Formula Substituents CAS Number Key Features Application/Context
(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (Target) C₁₁H₂₀FNO₃ Boc, F, hydroxymethyl Not explicitly listed Boc protection, hydroxymethyl group at C4 Pharmaceutical intermediate
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate C₁₀H₁₈FNO₃ Boc, F, hydroxyl 955028-88-3 Hydroxyl instead of hydroxymethyl; stereochemistry (3R,4S) Synthesis of fluorinated piperidines
(3S,4R)-1-Boc-3-hydroxymethyl-4-(4-fluorophenyl)-piperidine C₁₈H₂₅F₂NO₃ Boc, F, hydroxymethyl, 4-fluorophenyl 200572-33-4 Additional 4-fluorophenyl group at C4 Intermediate in paroxetine synthesis
(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidine (Paroxetine metabolite) C₁₂H₁₅F₂NO F, hydroxymethyl, 4-fluorophenyl 105812-81-5 Lacks Boc group; direct metabolite in paroxetine pathway Serotonin reuptake inhibition
rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ Benzyl, hydroxy, methyl 217795-84-1 Methyl and hydroxy substituents; benzyl protection instead of Boc Chiral building block

Stereochemical and Functional Group Analysis

  • Boc Protection : The Boc group in the target compound and analogues (e.g., ) improves solubility and prevents unwanted reactions during synthesis. Its absence in metabolites (e.g., ) increases reactivity but reduces stability.
  • Hydroxymethyl vs. Hydroxyl : The hydroxymethyl group (-CH₂OH) in the target compound offers a versatile site for further functionalization (e.g., oxidation to carboxylic acid), unlike the hydroxyl (-OH) group in CAS 955028-88-3 .
  • Fluorine Substituents : Fluorine at C3 enhances metabolic stability and influences electronic properties. Analogues with 4-fluorophenyl groups (e.g., ) exhibit enhanced binding affinity in CNS-targeting drugs.
  • Stereochemistry : The (3S,4R) configuration in the target compound contrasts with (3R,4S) in CAS 955028-88-3 and (3S,4S) in , affecting diastereoselectivity in synthesis and biological activity.

Biological Activity

(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine (CAS: 882033-93-4) is a piperidine derivative notable for its unique structural features, including a fluorine atom and a hydroxymethyl group. This compound has garnered attention in pharmaceutical research due to its potential applications in drug synthesis and biological activity. The following sections explore its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H20FNO3
  • Molecular Weight : 233.29 g/mol
  • Purity : Typically ≥97%
  • IUPAC Name : rel-tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • SMILES Notation : O=C(N1CC@HC@HCC1)OC(C)(C)C

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the fluorine atom and hydroxymethyl group enhances its binding affinity to specific enzymes and receptors, influencing various biochemical pathways. This compound is particularly relevant in studies involving:

  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease .
  • Receptor Modulation : The compound may interact with muscarinic receptors, impacting cell proliferation and apoptosis .

Biological Applications

  • Neurological Disorders : As a potential intermediate in the synthesis of drugs targeting neurological conditions, this compound plays a role in developing treatments for Alzheimer’s disease and other cognitive disorders.
  • Cancer Therapy : Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, it has shown improved cytotoxicity compared to established chemotherapeutic agents .
  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures may inhibit viral replication, including potential activity against SARS-CoV2 .

Case Study 1: Alzheimer’s Disease

In a study investigating dual inhibitors for AChE and BuChE, derivatives of piperidine were synthesized to enhance brain exposure and selectivity. The incorporation of the this compound moiety improved the pharmacological profile of these compounds significantly .

Case Study 2: Cancer Cell Lines

Research on piperidine derivatives demonstrated that modifications at the 3 and 4 positions could enhance anticancer activity. Specifically, one study reported that compounds with similar structural features showed better efficacy against FaDu hypopharyngeal tumor cells than standard treatments like bleomycin .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(3S,4R)-tert-butyl 3-fluoro-4-hydroxypiperidineStructureModerate AChE inhibition
(3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidineStructureEnhanced receptor binding affinity

The structural variations among these compounds lead to different biological activities and therapeutic potentials.

Q & A

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine?

  • Methodological Answer : Enantiomeric purity is typically achieved through chiral resolution or asymmetric synthesis. A common approach involves:

Hydrogenation : Use of PtO₂ in toluene/ethanol for racemic intermediate synthesis.

Optical Resolution : Diastereomeric salt formation with L-(-)-di-p-toluoyltartaric acid to isolate the (3S,4R)-isomer.

Reduction : LiAlH₄-mediated reduction of esters to hydroxymethyl derivatives under inert conditions (e.g., THF/toluene).
Analytical validation via chiral HPLC or polarimetry is critical to confirm enantiopurity .

Q. How can common impurities in the synthesis of this compound be identified and controlled?

  • Methodological Answer : Impurities often arise from incomplete Boc protection, racemization, or side reactions. Strategies include:
  • Chromatographic Monitoring : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to track reaction progress.
  • Purification : Flash chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures.
  • Reference Standards : Compare retention times and spectral data (¹H/¹³C NMR) to certified impurity standards (e.g., EP/Pharm. grade) .

Advanced Research Questions

Q. How does X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. Key steps:

Crystallization : Grow crystals via slow evaporation in polar solvents (e.g., methanol/water).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.

Refinement : SHELXL software for structure solution, achieving R-factors < 0.064. The Boc group’s electron density and fluorine’s anomalous scattering aid in absolute configuration determination .

Q. What role does fluorine substitution play in the compound’s reactivity and stability during synthesis?

  • Methodological Answer : The fluorine atom at C3:
  • Electron-Withdrawing Effects : Stabilizes adjacent intermediates (e.g., carbocations during Boc deprotection).
  • Steric Hindrance : Reduces epimerization risk at C4 by restricting conformational flexibility.
  • Analytical Detection : ¹⁹F NMR (δ = -120 to -180 ppm) provides a distinct signal for tracking fluorinated intermediates .

Q. How can reaction conditions be optimized to prevent Boc group cleavage during functionalization?

  • Methodological Answer :
  • pH Control : Avoid strongly acidic (pH < 2) or basic (pH > 10) conditions to prevent Boc hydrolysis.
  • Temperature : Maintain reactions below 40°C in aprotic solvents (e.g., DCM, THF).
  • Catalysts : Use DMAP or TEA to enhance acylation efficiency without side reactions.
    Monitor Boc integrity via FT-IR (C=O stretch at ~1680 cm⁻¹) and LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine
Reactant of Route 2
(3S,4R)-rel-1-Boc-3-fluoro-4-(hydroxymethyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.